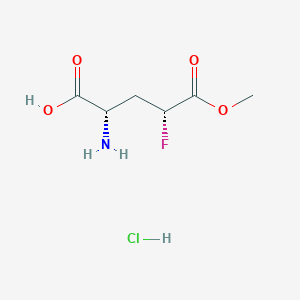
6-Ethoxy-2,3,4-trifluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-2,3,4-trifluorobenzaldehyde is a chemical compound with the molecular formula C9H7F3O2 and a molecular weight of 204.15 g/mol . It belongs to the class of aldehydes and is characterized by the presence of three fluorine atoms and an ethoxy group attached to a benzaldehyde core . This compound is used in various fields such as medical research, environmental research, and industrial research .
Preparation Methods
The synthesis of 6-Ethoxy-2,3,4-trifluorobenzaldehyde involves several steps and specific reaction conditions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-Ethoxy-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Ethoxy-2,3,4-trifluorobenzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxy-2,3,4-trifluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
6-Ethoxy-2,3,4-trifluorobenzaldehyde can be compared with other similar compounds, such as:
2,4,6-Trifluorobenzaldehyde: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
3-Ethoxy-2,4,6-trifluorophenylboronic acid: Contains a boronic acid group instead of an aldehyde group, leading to different applications and reactivity.
The unique combination of the ethoxy group and three fluorine atoms in this compound provides distinct chemical properties that can be advantageous in various research and industrial applications .
Properties
IUPAC Name |
6-ethoxy-2,3,4-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-2-14-7-3-6(10)9(12)8(11)5(7)4-13/h3-4H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZJNLUPUBUJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1C=O)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)







![3-[(1-Oxidopyridin-1-ium-3-yl)methylsulfonyl]propanoic acid;hydrochloride](/img/structure/B2396195.png)

![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2396200.png)
![9-[3-(methylamino)propyl]-9H-purin-6-amine trihydrochloride](/img/structure/B2396201.png)


